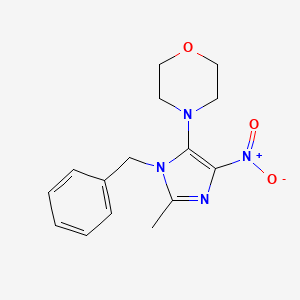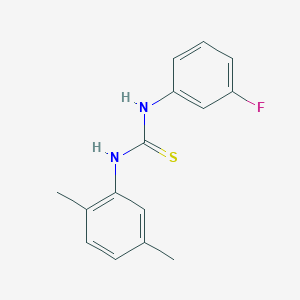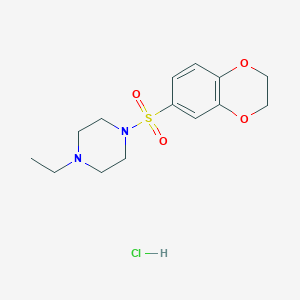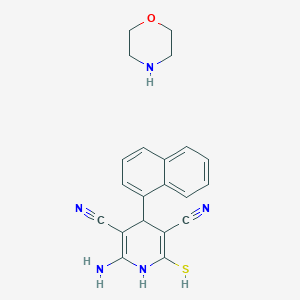![molecular formula C15H18N2O4 B4991491 (2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4991491.png)
(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a substituted anilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one typically involves a multi-step process:
Starting Materials: The synthesis begins with cyclohexanone and 4-ethoxy-2-nitroaniline.
Condensation Reaction: The key step involves a condensation reaction between cyclohexanone and 4-ethoxy-2-nitroaniline under acidic or basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
Reduction: Formation of (2E)-2-[(4-ethoxy-2-aminoanilino)methylidene]cyclohexan-1-one.
Oxidation: Formation of (2E)-2-[(4-carboxy-2-nitroanilino)methylidene]cyclohexan-1-one.
Substitution: Formation of various substituted derivatives depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of (2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-[(4-methoxy-2-nitroanilino)methylidene]cyclohexan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-2-[(4-ethoxy-2-aminoanilino)methylidene]cyclohexan-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the ethoxy and nitro groups in (2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, providing a basis for its specific applications in research and industry.
Eigenschaften
IUPAC Name |
(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-12-7-8-13(14(9-12)17(19)20)16-10-11-5-3-4-6-15(11)18/h7-10,16H,2-6H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHRASDNBHBJNH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=C2CCCCC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C/2\CCCCC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B4991433.png)

![N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide](/img/structure/B4991443.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4991452.png)
![1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4991458.png)
![1-(2-Methoxyphenyl)-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea](/img/structure/B4991463.png)
![2-benzyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4991469.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B4991479.png)
![4-({[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4991480.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4991500.png)
![1'-[(3-methyl-2-thienyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4991504.png)
